erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride

Catalog No.
S660083
CAS No.
58337-38-5
M.F
C14H24ClN5O
M. Wt
313.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride

CAS Number

58337-38-5

Product Name

erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride

IUPAC Name

(2S,3R)-3-(6-aminopurin-9-yl)nonan-2-ol;hydrochloride

Molecular Formula

C14H24ClN5O

Molecular Weight

313.82 g/mol

InChI

InChI=1S/C14H23N5O.ClH/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19;/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17);1H/t10-,11+;/m0./s1

InChI Key

VVDXNJRUNJMYOZ-VZXYPILPSA-N

SMILES

CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N.Cl

Synonyms

9-(2-hydroxy-3-nonyl)adenine, 9-(2-hydroxy-3-nonyl)adenine hydrochloride, 9-(2-hydroxy-3-nonyl)adenine monohycrochloride, 9-(2-hydroxy-3-nonyl)adenine monohycrochloride, (erythro-R*,S*)-isomer, 9-(2-hydroxy-3-nonyl)adenine oxalate (2:1), 9-(2-hydroxy-3-nonyl)adenine oxalate (2:1), (erythro-R*,R*)-isomer, 9-(2-hydroxy-3-nonyl)adenine, (R*,S*)-(+-)-isomer, 9-(2-hydroxy-3-nonyl)adenine, (R*,S*)-isomer, 9-(2-hydroxy-3-nonyl)adenine, (R-(R*,R*))-isomer, 9-(2-hydroxy-3-nonyl)adenine, (R-(R*,S*))-isomer, 9-(2-hydroxy-3-nonyl)adenine, (S-(R*,R*))-isomer, 9-(2-hydroxy-3-nonyl)adenine, (S-(R*,S*))-isomer, EHNA, erythro-9-(2-hydroxy-3-nonyl)adenine, erythro-9-(2-hydroxynon-3-yl)adenine, erythro-9-(3-(2-hydroxynonyl))adenine, threo-9-(2-hydroxy-3-nonyl)adenine

Canonical SMILES

CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N.Cl

Isomeric SMILES

CCCCCC[C@H]([C@H](C)O)N1C=NC2=C(N=CN=C21)N.Cl

Inhibitor of Adenosine Deaminase (ADA):

EHNA functions as a reversible inhibitor of the enzyme adenosine deaminase (ADA) []. ADA is responsible for converting adenosine, a nucleoside, into inosine. By inhibiting ADA, EHNA leads to increased intracellular levels of adenosine []. This alteration in adenosine levels can influence various cellular processes and signaling pathways.

Potential Applications:

Several research areas have explored the potential applications of EHNA:

  • Stem Cell Research: Studies have shown that EHNA can maintain the pluripotency (undifferentiated state) of human embryonic stem cells and prevent their differentiation into specialized cell types []. This suggests potential use of EHNA in stem cell research for expanding stem cell populations.
  • Antiviral Activity: EHNA has demonstrated inhibitory effects on the replication of herpes simplex virus (HSV) []. While the exact mechanism remains under investigation, it is believed to be linked to the increased intracellular adenosine levels caused by EHNA.
  • Neurological Research: EHNA has been used to study RNA editing in the brain, specifically in the context of the serotonin 2C receptor (5-HT2CR) mRNA []. Research suggests EHNA can modulate the editing process of specific sites within this mRNA molecule.

Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride, commonly referred to as EHNA hydrochloride, is a synthetic compound with significant pharmacological properties. It is a hydrochloride salt derived from erythro-9-(2-Hydroxy-3-nonyl)adenine, characterized by its empirical formula C14H23N5OHClC_{14}H_{23}N_{5}O\cdot HCl and a molecular weight of approximately 313.83 g/mol . EHNA hydrochloride is primarily recognized for its role as an inhibitor of adenosine deaminase and phosphodiesterase enzymes, which are crucial in various biochemical pathways within the body.

EHNA hydrochloride acts primarily as an inhibitor of two enzymes:

  • Adenosine Deaminase: This enzyme breaks down adenosine, a signaling molecule in the body. EHNA inhibits adenosine deaminase, leading to increased levels of adenosine, which can have various effects depending on the cell type and context [].
  • Phosphodiesterase-2 (PDE2): This enzyme breaks down cyclic adenosine monophosphate (cAMP), another important signaling molecule. EHNA's inhibition of PDE2 can elevate cAMP levels, influencing cellular processes.

The specific effects of EHNA depend on the cellular context and the target enzyme being inhibited. Studies suggest potential roles in regulating cell growth, differentiation, and immune function [].

, particularly those involving enzyme inhibition. As a reversible inhibitor of adenosine deaminase, it competes with adenosine for binding sites on the enzyme, thereby affecting the metabolism of nucleosides. The compound also inhibits phosphodiesterase II, which plays a role in the degradation of cyclic nucleotides such as cyclic guanosine monophosphate (cGMP) . The inhibition of these enzymes can lead to increased levels of adenosine and cGMP, influencing various physiological processes.

The biological activity of EHNA hydrochloride is primarily attributed to its inhibitory effects on adenosine deaminase and phosphodiesterase II. Studies have shown that EHNA hydrochloride has an IC50 value of approximately 1.2 μM in human red blood cells for adenosine deaminase inhibition . This inhibition can enhance the effects of adenosine, which has various roles in cardiovascular and neurological functions, including vasodilation and neurotransmission. Additionally, EHNA hydrochloride's action on phosphodiesterase II can lead to increased intracellular levels of cGMP, further influencing signaling pathways related to smooth muscle relaxation and neuronal signaling .

The synthesis of erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride typically involves multi-step organic synthesis techniques. The initial steps may include the preparation of the nonyl side chain followed by its attachment to the adenine moiety. The final product is obtained through the reaction of erythro-9-(2-Hydroxy-3-nonyl)adenine with hydrochloric acid to form the hydrochloride salt . Detailed protocols often require specific reagents and conditions to ensure high yields and purity.

EHNA hydrochloride has several applications in both research and therapeutic contexts:

  • Pharmacological Research: It serves as a valuable tool for studying the roles of adenosine and cyclic nucleotides in various biological systems.
  • Potential Therapeutic Agent: Due to its ability to modulate adenosine levels, EHNA hydrochloride is being investigated for potential use in treating conditions like heart failure, ischemia, and certain neurological disorders .
  • Biochemical Assays: It is used in laboratory settings to assess enzyme activity related to adenosine metabolism.

Research on interaction studies involving EHNA hydrochloride primarily focuses on its effects on other biochemical pathways influenced by adenosine and cyclic nucleotides. For instance, studies have demonstrated that EHNA can potentiate the effects of other pharmacological agents that rely on elevated levels of adenosine or cGMP for their efficacy . Understanding these interactions is crucial for elucidating potential side effects or synergistic effects when combined with other drugs.

Several compounds exhibit structural or functional similarities to erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride. Here are some notable examples:

Compound NameStructure TypePrimary Activity
Erythro-9-(2-hydroxyethyl)adenineAlkylated adenine derivativeAdenosine deaminase inhibitor
9-(2-Hydroxypropyl)adenineAlkylated adenine derivativePhosphodiesterase inhibitor
9-(2-Hydroxy-3-octyl)adenineAlkylated adenine derivativeAdenosine receptor modulator

Uniqueness: What sets erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride apart from these compounds is its specific inhibition profile towards both adenosine deaminase and phosphodiesterase II, making it a dual-action agent that can influence multiple signaling pathways simultaneously . This unique mechanism may provide advantages in therapeutic contexts where modulation of both pathways is beneficial.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

313.1669381 g/mol

Monoisotopic Mass

313.1669381 g/mol

Heavy Atom Count

21

Appearance

Assay:≥98%A crystalline solid

UNII

5LD6S82A2N

MeSH Pharmacological Classification

Antiviral Agents

Other CAS

58337-38-5

Wikipedia

EHNA

Dates

Modify: 2023-08-15

Explore Compound Types